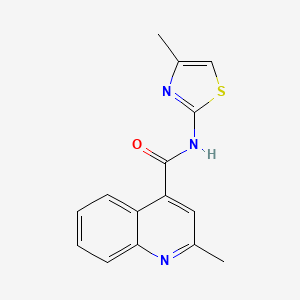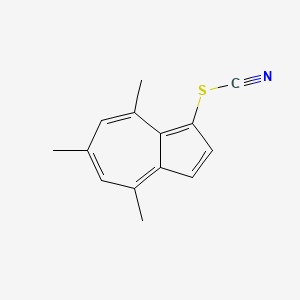
4,6,8-Trimethylazulen-1-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,8-Trimethylazulen-1-yl thiocyanate is a chemical compound belonging to the class of azulenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of three methyl groups at positions 4, 6, and 8 on the azulene ring, and a thiocyanate group attached to the 1-position. Azulenes are known for their deep blue color and unique chemical properties, making them of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethylazulen-1-yl thiocyanate typically involves the thiocyanation of 4,6,8-Trimethylazulene. One common method is the reaction of 4,6,8-Trimethylazulene with thiocyanic acid or its salts under specific conditions. The reaction can be initiated photochemically or electrochemically, using visible light or electricity to generate the thiocyanato radical, which then reacts with the azulene substrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,8-Trimethylazulen-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted azulenes depending on the nucleophile used.
Applications De Recherche Scientifique
4,6,8-Trimethylazulen-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique color and chemical properties
Mécanisme D'action
The mechanism of action of 4,6,8-Trimethylazulen-1-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
4,6,8-Trimethylazulen-1-yl thiocyanate can be compared with other azulene derivatives, such as:
4,6,8-Trimethylazulene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4,6,8-Trimethylazulen-1-yl methanol: Contains a hydroxyl group instead of a thiocyanate group, leading to different reactivity and applications.
4,6,8-Trimethylazulen-1-yl acetate: An ester derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its thiocyanate group, which imparts specific reactivity and potential biological activities not found in other similar compounds .
Propriétés
Numéro CAS |
3558-77-8 |
|---|---|
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
(4,6,8-trimethylazulen-1-yl) thiocyanate |
InChI |
InChI=1S/C14H13NS/c1-9-6-10(2)12-4-5-13(16-8-15)14(12)11(3)7-9/h4-7H,1-3H3 |
Clé InChI |
MBXPJQHUYHHLOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=C2C(=C1)C)SC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


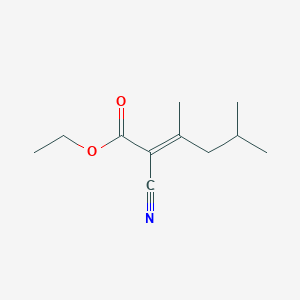
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)
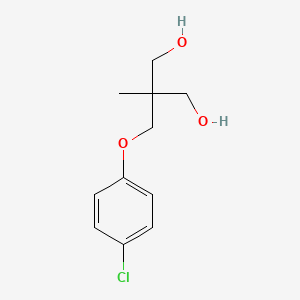


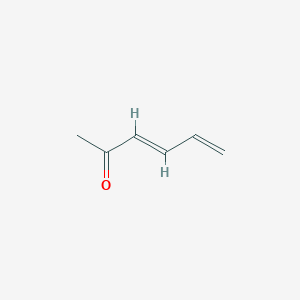
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
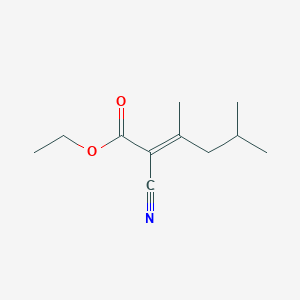
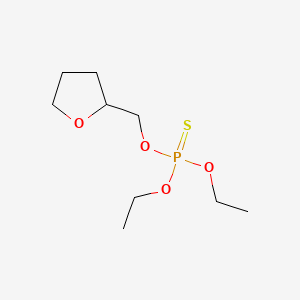
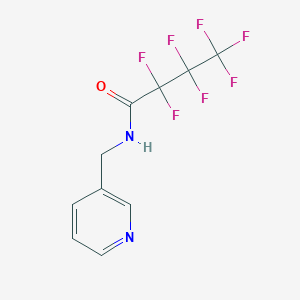
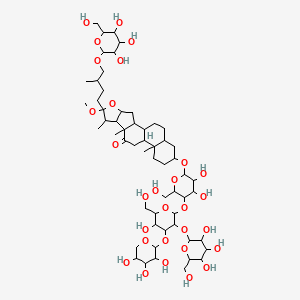
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

